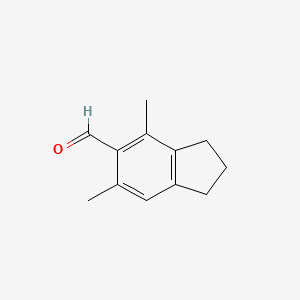
1,2-Di-tert-butyldiphosphane--di-tert-butyl-lambda~2~-stannane (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) is a unique organophosphorus compound that features both phosphorus and tin atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) typically involves the reaction of di-tert-butylphosphine with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other related products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of organophosphorus compounds .
Aplicaciones Científicas De Investigación
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) has several scientific research applications:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Materials Science: It can be incorporated into materials to modify their properties, such as increasing thermal stability or altering electronic characteristics.
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry and pharmacology.
Mecanismo De Acción
The mechanism by which 1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) exerts its effects involves its ability to coordinate with metal centers and other molecules. This coordination can alter the electronic and steric properties of the metal center, influencing the reactivity and selectivity of catalytic processes. The compound’s molecular targets include various transition metals and other electrophilic species .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butylphosphine: A related compound that also features tert-butyl groups attached to phosphorus.
Di-tert-butylneopentylphosphine: Another similar compound with a neopentyl group attached to phosphorus.
1,1’-Bis(di-tert-butylphosphino)ferrocene: A compound featuring a ferrocene core with di-tert-butylphosphino groups.
Uniqueness
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) is unique due to the presence of both phosphorus and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only phosphorus .
Propiedades
Número CAS |
89901-26-8 |
|---|---|
Fórmula molecular |
C24H56P2Sn2 |
Peso molecular |
644.1 g/mol |
Nombre IUPAC |
tert-butyl(tert-butylphosphanyl)phosphane;ditert-butyltin |
InChI |
InChI=1S/C8H20P2.4C4H9.2Sn/c1-7(2,3)9-10-8(4,5)6;4*1-4(2)3;;/h9-10H,1-6H3;4*1-3H3;; |
Clave InChI |
BTEKLYGAFBJUMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)PPC(C)(C)C.CC(C)(C)[Sn]C(C)(C)C.CC(C)(C)[Sn]C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


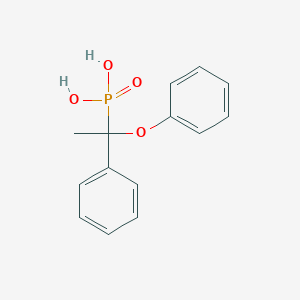

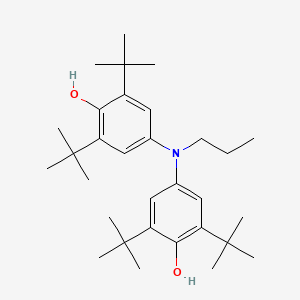
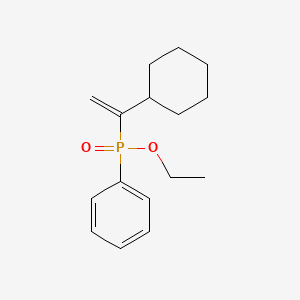
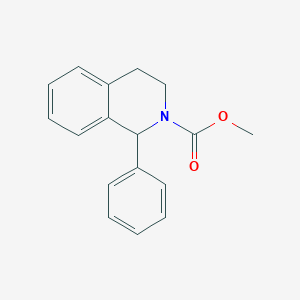
![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
![1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B14386114.png)
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)
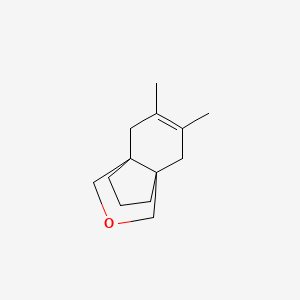

![2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14386149.png)

![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)
